(5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

Anticancer Lung Cancer Cytotoxicity

The compound (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one (CAS 573935-10-1, MW 298.3, C16H11FN2OS) is a synthetic small molecule belonging to the 5-arylidene-2-aminothiazol-4(5H)-one family, a privileged scaffold in medicinal chemistry recognized for producing anticancer and anti-inflammatory agents. Its structure features a central thiazolone core substituted with a 3-fluorobenzylidene group at position 5 and an unsubstituted phenylamino moiety at position 2, a specific substitution pattern that distinguishes it from other extensively studied analogs in the series.

Molecular Formula C16H11FN2OS
Molecular Weight 298.3 g/mol
Cat. No. B12135650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
Molecular FormulaC16H11FN2OS
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2
InChIInChI=1S/C16H11FN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19-16(21-14)18-13-7-2-1-3-8-13/h1-10H,(H,18,19,20)/b14-10-
InChIKeyHSVLYRIEPQTIAR-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: A Key 5-Arylidene-2-aminothiazolone Scaffold for Anticancer and Anti-inflammatory Research


The compound (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one (CAS 573935-10-1, MW 298.3, C16H11FN2OS) is a synthetic small molecule belonging to the 5-arylidene-2-aminothiazol-4(5H)-one family, a privileged scaffold in medicinal chemistry recognized for producing anticancer and anti-inflammatory agents [1]. Its structure features a central thiazolone core substituted with a 3-fluorobenzylidene group at position 5 and an unsubstituted phenylamino moiety at position 2, a specific substitution pattern that distinguishes it from other extensively studied analogs in the series .

Why Simple Substitution of 5-Arylidene-2-aminothiazol-4(5H)-ones is Not Advisable in Biological Studies


Even minor structural modifications within the 5-arylidene-2-aminothiazol-4(5H)-one scaffold can lead to profound, and often unpredictable, shifts in biological target engagement and potency. Comparative data show that altering the arylidene group from a 4-methylphenyl (MMPT) to a 4-fluorobenzylidene-4-hydroxyphenylamino (Les-236) redirects the mechanism from JNK1-dependent antimitotic activity to PPARγ-mediated caspase-3 activation [1]. Similarly, the position of the fluorine atom on the benzylidene ring (meta vs. para) can significantly influence molecular interactions, a phenomenon observed in silico where fluorine substitutions at different positions on the arylamino ring critically impacted drug-likeness and target binding [2]. Therefore, the unsubstituted phenylamino group combined with a meta-fluorobenzylidene group in the target compound constitutes a unique pharmacophore that cannot be reliably substituted by a generic analog without risking a complete alteration or loss of the desired biological profile.

Quantitative Differentiation of (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one from Key Analogs


Comparison of IC50 Values Against Human Lung Cancer Cell Lines: MMPT Shows Proven Potency, Target Compound Remains Uncharacterized

The most structurally similar analog with reported quantitative data is MMPT (5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone), which differs only by a 4-methyl group instead of the 3-fluoro substituent on the benzylidene ring. MMPT exhibited potent, dose-dependent cytotoxicity against human lung cancer cell lines H460 and its paclitaxel-resistant variant H460/TaxR, with a 50% inhibitory concentration (IC50) range of 4.9–8.0 µM [1]. Notably, this activity was independent of p53 and P-glycoprotein status, a critical advantage for overcoming chemoresistance. In stark contrast, there are currently no published IC50 values for the target compound against any cancer cell line, representing a significant gap in direct comparative data.

Anticancer Lung Cancer Cytotoxicity

Differentiation from Les-236 in Caspase-3 Activation and ROS Modulation Profiles

Les-236 (5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one) is the closest fluorinated analog with comprehensive in vitro profiling. It differs from the target compound in two key ways: the fluorine is at the para position and the phenylamino ring carries a hydroxyl group. Les-236 increased caspase-3 activity in A549 and CACO-2 cells at micromolar concentrations and decreased ROS production in BJ, A549, and SH-SY5Y cells by 14.37–39.37% at 10-100 µM [1][2]. The target compound, with its meta-fluoro and unsubstituted phenylamino groups, lacks both a hydroxyl group to confer potential PPARγ-mediated effects and the para-fluoro orientation, suggesting it may engage a distinct biological target profile compared to Les-236.

Apoptosis Caspase-3 Reactive Oxygen Species

Predicted Drug-Likeness and ADME Profile: The Role of the Meta-Fluoro Substituent

A 2025 in silico study on a series of 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones demonstrated that compounds with fluorine substitutions at positions 2 or 4 of the arylamino ring exhibited encouraging activity and satisfied Lipinski and Veber rules for drug-likeness, alongside low predicted toxicity [1]. While this study did not explicitly profile the target compound's 3-fluorobenzylidene configuration, it provides class-level evidence that the introduction of fluorine atoms into this scaffold enhances pharmacokinetic properties. The meta-fluoro substitution in the target compound may offer a differentiated balance of metabolic stability and target binding compared to unsubstituted or para-substituted analogs.

ADME Drug-likeness Pharmacokinetics

Defined Research Scenarios for Procuring (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one


Custom Anticancer Library Design Targeting Chemoresistant Phenotypes

Based on the proven P-glycoprotein-independent activity of the close analog MMPT (IC50 4.9-8.0 µM) [1], the target compound can be included in a focused library to screen for novel agents effective against multidrug-resistant cancers. Its distinct 3-fluorobenzylidene moiety may overcome resistance mechanisms not addressed by MMPT or Les-236, warranting its use as a comparator probe in target deconvolution studies for JNK-independent apoptosis pathways.

Structure-Activity Relationship (SAR) Exploration of 5-Lipoxygenase Inhibition

Given that the unsubstituted parent 5-benzylidene-2-(phenylamino)-1,3-thiazol-4(5H)-one inhibits arachidonate 5-lipoxygenase with an IC50 of 0.03 µM [2], the target compound serves as a critical SAR probe to determine the impact of a meta-fluoro substituent on 5-LO inhibitory potency and selectivity. This is particularly relevant for anti-inflammatory drug discovery programs where fluorinated analogs often show improved metabolic stability.

Negative Control or Comparator in PPARγ-Mediated Apoptosis Studies

Les-236's well-characterized induction of caspase-3 activity via PPARγ-dependent pathways (EC50 10.36 µM in CACO-2 cells) [3] is linked to its 4-hydroxyphenylamino group. The target compound, lacking this critical hydroxyl moiety, can be employed as a negative control to confirm that observed effects are indeed PPARγ-dependent, a crucial experiment for target validation.

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